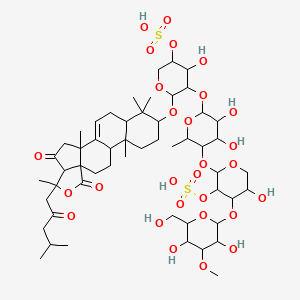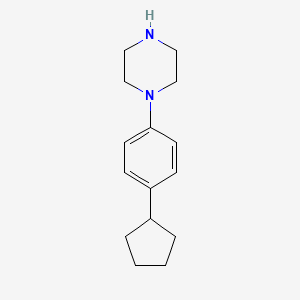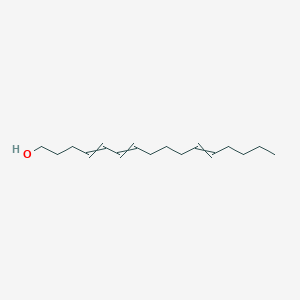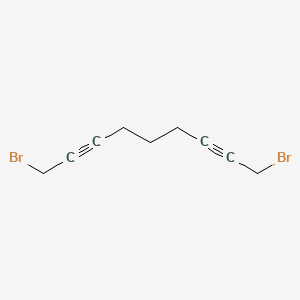
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy-: is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with three methoxy groups, one hydroxyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: One common method for synthesizing Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- involves the methylation of gallic acid using dimethyl sulfate in the presence of sodium hydroxide.
Industrial Production: Industrially, the compound can be synthesized from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products:
Oxidation: Formation of 5-hydroxy-2,3,4-trimethoxybenzoic acid.
Reduction: Formation of 5-hydroxy-2,3,4-trimethoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various pharmaceutical compounds, including trimethoprim and other drugs .
Biology:
- Studied for its effects on tubulin-dependent GTP hydrolysis, which is important in cell division and cancer research .
Medicine:
- Potential applications in the development of new drugs, particularly those targeting specific biochemical pathways.
Industry:
- Utilized in the production of fine chemicals and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- exerts its effects involves interactions with various molecular targets. The aldehyde group can form Schiff bases with amines, which can then undergo further reactions. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Similar structure but lacks the hydroxyl group at the 5-position.
2,4,5-Trimethoxybenzaldehyde: Similar structure but with different positions of the methoxy groups.
Uniqueness:
- The presence of the hydroxyl group at the 5-position in Benzaldehyde, 5-hydroxy-2,3,4-trimethoxy- provides unique chemical properties and reactivity compared to its analogs. This hydroxyl group can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and making it a valuable compound for various applications.
Properties
CAS No. |
127581-57-1 |
|---|---|
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
5-hydroxy-2,3,4-trimethoxybenzaldehyde |
InChI |
InChI=1S/C10H12O5/c1-13-8-6(5-11)4-7(12)9(14-2)10(8)15-3/h4-5,12H,1-3H3 |
InChI Key |
FWTYAWUCXWHCPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1C=O)O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[Tris(2,2,2-trifluoroethoxy)silyl]propan-1-amine](/img/structure/B14294960.png)




![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]pyrrolidin-2-one](/img/structure/B14294999.png)

![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)




